molecular formula C15H20INO B11167434 N-cyclooctyl-2-iodobenzamide

N-cyclooctyl-2-iodobenzamide

Cat. No.: B11167434
M. Wt: 357.23 g/mol
InChI Key: OMZXGDFMNCNDCH-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-iodobenzamide is an organic compound with the molecular formula C15H20INO It is a derivative of benzamide where the benzene ring is substituted with an iodine atom at the second position and a cyclooctyl group at the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an aprotic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The cyclooctyl group provides steric bulk, which can affect the overall conformation and reactivity of the molecule. The amide bond allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-2-iodobenzamide is unique due to the presence of the cyclooctyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C15H20INO

Molecular Weight

357.23 g/mol

IUPAC Name

N-cyclooctyl-2-iodobenzamide

InChI

InChI=1S/C15H20INO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18)

InChI Key

OMZXGDFMNCNDCH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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